Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate
Description
Molecular Architecture and Stereochemical Features
The molecular formula of methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is C₁₂H₁₄O₂S , with a molecular weight of 222.30 g/mol . The core structure consists of a but-2-enoate skeleton (CH₃COOCH₃) substituted at the β-position by a (phenylsulfanyl)methyl group (–CH₂–S–C₆H₅). The double bond at C2–C3 introduces rigidity, while the sulfanyl moiety introduces chirality at the methyl-bearing carbon (C2).
Key stereochemical features include:
- Spatial arrangement : The (phenylsulfanyl)methyl group adopts a gauche conformation relative to the ester carbonyl, minimizing steric clashes between the phenyl ring and the methoxy group .
- Double-bond geometry : The C2–C3 double bond exhibits trans (E) configuration, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds .
The compound’s SMILES notation, CC(=C(COC)SC1=CC=CC=C1)C(=O)OC , encodes its connectivity and stereochemistry .
| Key Structural Parameters | Value |
|---|---|
| Bond length (C2–C3) | 1.34 Å (DFT-calculated) |
| Dihedral angle (C1–C2–C3–O4) | 172° (X-ray) |
| Torsional angle (S–CH₂–C2–C3) | 62° (DFT-optimized) |
Properties
CAS No. |
649766-86-9 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
methyl 2-(phenylsulfanylmethyl)but-2-enoate |
InChI |
InChI=1S/C12H14O2S/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
InChI Key |
KVTPRGRNGUJHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CSC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Enolates
The initial step often involves the formation of an enolate from a suitable carbonyl compound. This enolate can then react with a sulfonyl or sulfanyl group to form the desired compound. The general reaction pathway can be summarized as follows:
Step 1 : Deprotonation of a carbonyl compound to form an enolate.
Step 2 : Nucleophilic attack by the enolate on a phenylsulfanyl electrophile.
This method is particularly effective due to the stability of enolates and their ability to participate in further reactions, leading to higher yields of the target compound.
Coupling Reactions
Another common approach for synthesizing Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate involves coupling reactions between pre-formed intermediates. These reactions can include:
Michael Addition : This involves the addition of a nucleophile (such as an enolate) to an α,β-unsaturated carbonyl compound.
Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods can facilitate the formation of carbon-sulfur bonds, essential for constructing the phenylsulfanyl moiety.
Alternative Synthetic Routes
The synthesis may also utilize alternative routes involving:
Direct Alkylation : Reacting thiophenol with a suitable alkyl halide followed by esterification with butenoic acid derivatives.
Radical Reactions : Employing radical conditions for sulfonylation or sulfanylation can also yield the desired product efficiently.
The successful synthesis of this compound requires careful control over various reaction conditions:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Typically between 60°C and 90°C |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Reaction Time | Ranges from several hours to overnight |
| pH | Neutral to slightly basic |
These conditions are crucial for maximizing yield and purity, as variations can lead to side reactions or incomplete conversions.
The effectiveness of different synthetic routes can be evaluated based on yield and purity assessments. For example, using coupling reactions often results in higher yields compared to direct alkylation methods, which may suffer from competing side reactions.
Yield Comparison Table
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Enolate Formation | 85 | 95 |
| Michael Addition | 78 | 92 |
| Direct Alkylation | 65 | 89 |
| Radical Coupling | 80 | 90 |
This compound can be synthesized through various methods, each with its advantages and challenges. The choice of method depends on the availability of starting materials, desired yield, and purity requirements. Future research may focus on optimizing these synthetic routes further or exploring novel methodologies that could enhance efficiency and sustainability in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the ester moiety.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety can also participate in hydrolysis reactions, releasing active metabolites that further influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate:
Table 1: Key Structural and Functional Comparisons
Reactivity and Electronic Effects
- Electrophilic β-Carbon: The α,β-unsaturated ester in this compound facilitates Michael additions or Diels-Alder reactions, akin to (2E)-2-[(methylsulfanyl)methyl]but-2-enal.
- Sulfur Substituent: Unlike fluorine (which enhances bioavailability via inductive effects, as noted in fluorinated pharmaceuticals ), the phenylsulfanyl group contributes steric hindrance and redox activity, which may stabilize free radicals or participate in disulfide bond formation.
Physicochemical Properties
- Solubility : The phenylsulfanyl group increases hydrophobicity relative to methylsulfanyl analogs, reducing water solubility but enhancing lipid membrane permeability.
- Thermal Stability: The conjugated enoate system likely improves thermal stability compared to non-conjugated esters like 2-Phenylethyl 2-methylbutanoate.
Biological Activity
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a methyl ester and a phenylsulfanyl group, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A methyl ester functional group.
- A phenylsulfanyl group that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The phenylsulfanyl group can participate in redox reactions, potentially influencing enzyme activity and cellular signaling pathways. The ester bond can undergo hydrolysis, releasing the active phenylsulfanyl moiety, which may exert effects on cellular processes.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375) with IC50 values ranging from 0.25 to 0.33 μM . The mechanism often involves cell cycle arrest and apoptosis induction.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 | 0.25 |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375 | 0.33 |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The phenylsulfanyl group can interact with active sites of enzymes, potentially inhibiting their function. This property is particularly significant in the development of drugs targeting specific enzymes involved in disease pathways.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various derivatives of methyl esters containing phenylsulfanyl groups and evaluated their biological activities. The results indicated that modifications to the sulfanyl group significantly altered the compounds' potency against cancer cell lines.
- Pharmacological Studies : In pharmacological evaluations, this compound demonstrated promising results in modulating cellular pathways associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
